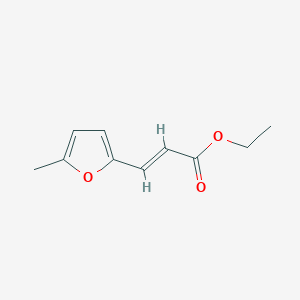![molecular formula C9H16BF3KNO4 B2374719 Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide CAS No. 1809638-85-4](/img/structure/B2374719.png)
Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a useful research compound. Its molecular formula is C9H16BF3KNO4 and its molecular weight is 309.13. The purity is usually 95%.
BenchChem offers high-quality Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Alanine Derivatives : Potassium trifluoro(organo)borates are utilized to react with dehydroamino esters, catalyzed by rhodium complexes. This process efficiently forms alanine derivatives with a variety of amino protecting groups (Navarre, Darses, & Genêt, 2004).
Formation of 2,5-Anhydro Sugars : These compounds play a role in the synthesis of 2,5-anhydro sugar derivatives through reactions with various nucleophilic reagents. This involves displacement of triflic ester groups and migration of ring-oxygen atoms (Baer, Hernández Mateo, & Siemsen, 1989).
Enantioenriched Alpha-Amino Esters : They are used in the conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by chiral rhodium catalysts. This provides a pathway to protected alpha-amino esters with high yields and enantioselectivity (Navarre, Martinez, Genêt, & Darses, 2008).
Organic Chemistry Applications : Potassium trifluoro(organo)borates exhibit interesting reactivity, not only in the formation of difluoroboranes but also in transmetallation reactions with transition metals. They are more reactive than boronic acids or esters in many reactions (Darses & Genêt, 2003).
Nucleophilic Trifluoromethylation : These organoboron reagents are shown to be effective for nucleophilic trifluoromethylation of non-enolizable aldehydes and N-tosylimines, producing CF3-substituted alcohols and N-tosylamines (Levin et al., 2011).
Scavenging Hydrogen Fluoride : They are used in a scale-up process for producing specific boron complexes, showcasing their application in large-scale production with high yields and chemical purity (Li & Russell, 2008).
Synthesis of Boron Containing Compounds : They are utilized in the synthesis of boron-containing compounds, indicating their potential in creating HGF-mimetic agents (Das, Tang, & Sanyal, 2011).
Enantioselective Conjugate Additions : Their application in enantioselective conjugate addition to α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes, is noted. This yields high enantiomeric excesses (Navarre, Pucheault, Darses, & Genêt, 2005).
Chiral β-Arylamides Synthesis : These compounds are used in the efficient enantioselective conjugate addition to α,β-unsaturated amides, leading to Michael adducts with high yields and enantiomeric excesses (Pucheault, Michaut, Darses, & Genêt, 2004).
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14-6(7(15)17-4)5-10(11,12)13;/h6H,5H2,1-4H3,(H,14,16);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKZCYDSRFQJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C(=O)OC)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
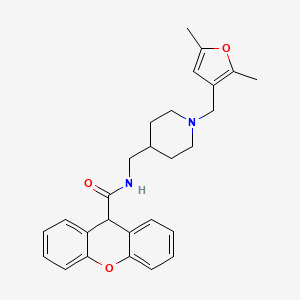
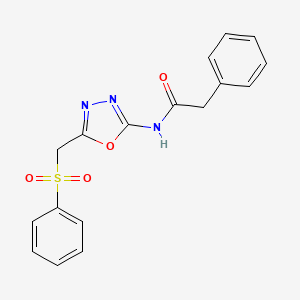

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
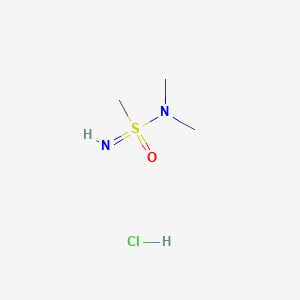

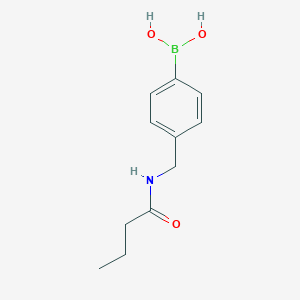
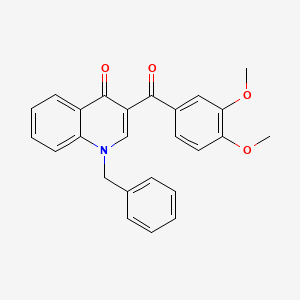
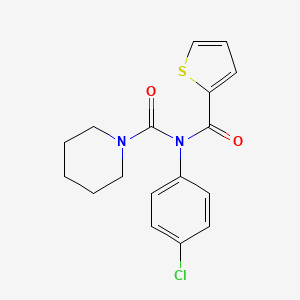

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)
